Cas no 692875-37-9 (2-(4-fluorophenoxy)-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylacetamide)

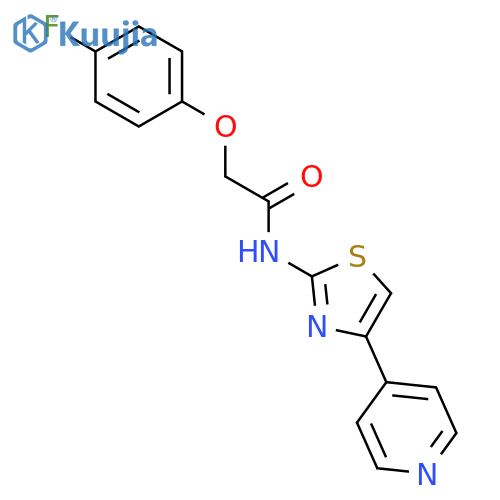

692875-37-9 structure

商品名:2-(4-fluorophenoxy)-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylacetamide

2-(4-fluorophenoxy)-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylacetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, 2-(4-fluorophenoxy)-N-[4-(4-pyridinyl)-2-thiazolyl]-

- 2-(4-fluorophenoxy)-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylacetamide

- F3356-0013

- 692875-37-9

- AKOS024482599

- 2-(4-fluorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

- 2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

- 2-(4-fluorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

-

- インチ: InChI=1S/C16H12FN3O2S/c17-12-1-3-13(4-2-12)22-9-15(21)20-16-19-14(10-23-16)11-5-7-18-8-6-11/h1-8,10H,9H2,(H,19,20,21)

- InChIKey: MYBAQRQMBKWCCI-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)F

計算された属性

- せいみつぶんしりょう: 329.06342597g/mol

- どういたいしつりょう: 329.06342597g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 388

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

2-(4-fluorophenoxy)-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3356-0013-1mg |

2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide |

692875-37-9 | 1mg |

$54.0 | 2023-09-05 | ||

| Life Chemicals | F3356-0013-3mg |

2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide |

692875-37-9 | 3mg |

$63.0 | 2023-09-05 | ||

| Life Chemicals | F3356-0013-2μmol |

2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide |

692875-37-9 | 2μmol |

$57.0 | 2023-09-05 | ||

| Life Chemicals | F3356-0013-2mg |

2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide |

692875-37-9 | 2mg |

$59.0 | 2023-09-05 | ||

| Life Chemicals | F3356-0013-4mg |

2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide |

692875-37-9 | 4mg |

$66.0 | 2023-09-05 |

2-(4-fluorophenoxy)-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylacetamide 関連文献

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

692875-37-9 (2-(4-fluorophenoxy)-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylacetamide) 関連製品

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 503537-97-1(4-bromooct-1-ene)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量